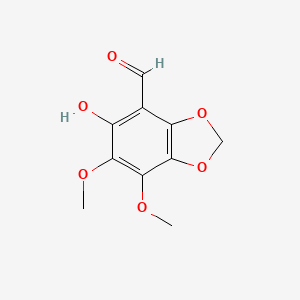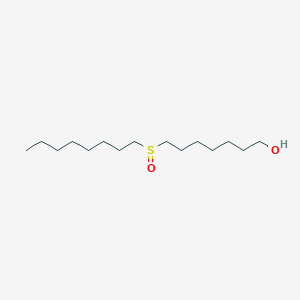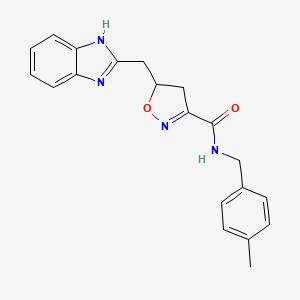![molecular formula C17H12N4S B11467187 6-[(Pyridin-4-ylmethyl)sulfanyl]-2,4'-bipyridine-5-carbonitrile](/img/structure/B11467187.png)
6-[(Pyridin-4-ylmethyl)sulfanyl]-2,4'-bipyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE is a complex organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of a pyridine ring, a bipyridine core, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can participate in catalytic cycles. Additionally, its interaction with biological macromolecules can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in material science and catalysis.
Pyridine-2,6-dicarboxylic acid: A pyridine derivative with similar coordination properties.
Uniqueness
6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE is unique due to the presence of both a bipyridine core and a carbonitrile group, which enhance its coordination ability and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C17H12N4S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
6-pyridin-4-yl-2-(pyridin-4-ylmethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H12N4S/c18-11-15-1-2-16(14-5-9-20-10-6-14)21-17(15)22-12-13-3-7-19-8-4-13/h1-10H,12H2 |
InChI Key |
GCMJWZWWCYKEDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C#N)SCC2=CC=NC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11467104.png)

![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11467114.png)
![4-(ethylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11467121.png)
![2-(4-fluorobenzyl)-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11467129.png)
![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-3-phenyl-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11467136.png)

![2-chloro-4-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11467154.png)
![2-ethyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B11467159.png)
![5-(3-chloro-4-fluorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B11467163.png)
![Methyl 3-amino-2-carbamoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11467171.png)
![methyl 4-[8-amino-3,7-dicyano-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-6-yl]benzoate](/img/structure/B11467178.png)

![3-[(3-acetylphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11467182.png)
